molecular formula C12H10N2Na2O14S2 B588106 Bis(sulfosuccinimidyl)succinate sodium salt CAS No. 215597-96-9

Bis(sulfosuccinimidyl)succinate sodium salt

Cat. No. B588106
M. Wt: 516.312
InChI Key: KFMAZBCSVWSDIQ-UHFFFAOYSA-L
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Description

Bis(sulfosuccinimidyl)succinate sodium salt is a water-soluble, homobifunctional cross-linking reagent with amine reactivity . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom linker .


Synthesis Analysis

The synthesis of Bis(sulfosuccinimidyl)succinate sodium salt involves the reaction of sulfo-NHS ester with any molecule containing primary amines . The spacer arm contains two cleavable ester sites that may be broken with hydroxylamine, which yields two fragments with terminal amide bonds and the release of ethylene glycol .


Molecular Structure Analysis

Bis(sulfosuccinimidyl)succinate sodium salt contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm .


Chemical Reactions Analysis

Bis(sulfosuccinimidyl)succinate sodium salt is reactive towards amine (-NH2) functional groups . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) .


Physical And Chemical Properties Analysis

Bis(sulfosuccinimidyl)succinate sodium salt is water-soluble . It is membrane-impermeable, allowing for cell surface labeling .

Scientific Research Applications

Protein Cross-linking

Bis(sulfosuccinimidyl)succinate sodium salt has been utilized in the cross-linking of proteins. For example, Salhany, Sloan, and Cordes (1990) demonstrated its application in cross-linking human erythrocyte band 3. This process involved converting band 3 to two species with lower electrophoretic mobility, and the presence of noncovalent anion transport inhibitors influenced the formation of these species, suggesting alternate allosterically modulated quaternary structures of band 3 (Salhany, Sloan, & Cordes, 1990).

Surfactant and Reverse Micelle Systems

Shi, Peterson, and Wand (2005) explored the use of bis(sulfosuccinimidyl)succinate sodium salt analogues in forming reverse micelles for high-resolution NMR spectroscopy of encapsulated proteins. This surfactant allowed for the encapsulation of proteins like ubiquitin with high structural fidelity (Shi, Peterson, & Wand, 2005).

Membrane-Impermeant Protein Cross-Linkers

Staros (1982) synthesized and characterized bis(sulfosuccinimidyl) suberate, a membrane-impermeant protein cross-linker. This compound demonstrated high efficiency in cross-linking proteins like rabbit muscle aldolase and erythrocyte band 3 at physiological pH, without permeating cell membranes (Staros, 1982).

Microemulsion and Phase Behavior Studies

Liu et al. (2006) studied fluorinated analogues of bis(sulfosuccinimidyl)succinate sodium salt in supercritical carbon dioxide, providing insights into the phase behavior of these compounds in different conditions. This research is significant for applications in nanoparticle formation and other chemical processes (Liu et al., 2006).

Safety And Hazards

Bis(sulfosuccinimidyl)succinate sodium salt can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMAZBCSVWSDIQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747237
Record name Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(sulfosuccinimidyl)succinate sodium salt

CAS RN

215597-96-9
Record name Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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